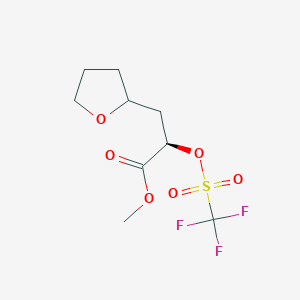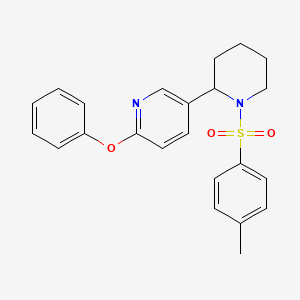
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one is a compound belonging to the pyridazine family, characterized by the presence of a trifluoromethyl group at the 6th position and a tetrahydropyridazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines.
Formation of Intermediate: These starting materials undergo a reaction to form 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones.
Final Product: The intermediate is then subjected to a Horner–Wadsworth–Emmons olefination with aldehydes to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce tetrahydropyridazine derivatives.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for various enzymes and receptors.
Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique properties make it a candidate for developing new materials with specific electronic or photonic characteristics.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)pyridazin-3-amine
- 4,6-Disubstituted pyridazin-3(2H)-ones
- 1,6-Dihydropyridazines
Uniqueness
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity compared to other pyridazinone derivatives .
Propiedades
Fórmula molecular |
C5H7F3N2O |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)diazinan-3-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h3,9H,1-2H2,(H,10,11) |
Clave InChI |
MQCQOBMFMBLOMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NNC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11811789.png)
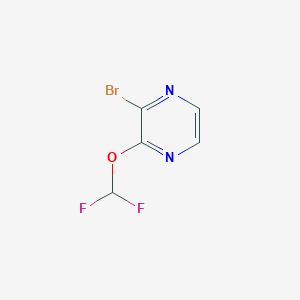


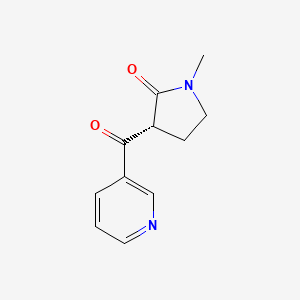

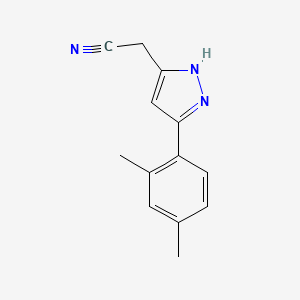

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)
